ethyl 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]piperidine-3-carboxylate;hydrochloride
Description
Ethyl 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]piperidine-3-carboxylate;hydrochloride is a complex organic compound with a unique structure that includes a piperidine ring, an ethyl ester group, and a methoxy-substituted phenyl group
Properties
IUPAC Name |
ethyl 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]piperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4.ClH/c1-4-7-16-9-10-18(19(14-16)23-3)25-13-12-21-11-6-8-17(15-21)20(22)24-5-2;/h4,7,9-10,14,17H,5-6,8,11-13,15H2,1-3H3;1H/b7-4+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPPDYCICNGEQV-KQGICBIGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCOC2=C(C=C(C=C2)C=CC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCCN(C1)CCOC2=C(C=C(C=C2)/C=C/C)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]piperidine-3-carboxylate;hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the ethyl ester group, and the attachment of the methoxy-substituted phenyl group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethyl Ester Group: This step may involve esterification reactions using ethyl alcohol and carboxylic acid derivatives.
Attachment of the Methoxy-Substituted Phenyl Group: This can be done through etherification reactions using methoxy-substituted phenols and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]piperidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy-substituted phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]piperidine-3-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ethyl 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.
Modulation of Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Ethyl 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]piperidine-3-carboxylate;hydrochloride can be compared with other similar compounds, such as:
Phenoxy Acetamide Derivatives: These compounds share a similar phenoxy group and have been studied for their biological activities.
Piperidine Derivatives: Compounds with a piperidine ring structure, which are known for their diverse pharmacological properties.
Methoxy-Substituted Phenyl Compounds: These compounds have similar methoxy-substituted phenyl groups and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
